molecular formula C17H20N2O3 B2840333 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1421491-57-7

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2840333
CAS No.: 1421491-57-7
M. Wt: 300.358
InChI Key: LKCHTBOQDIGEEF-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Benzamide derivatives and pyrrolidinyl compounds are frequently studied for their unique chemical properties and potential in drug development. For instance, research on the Bischler-Napieralski reaction demonstrates the synthesis of complex organic structures, such as 3-arylmethylidene-4,5-dihydro-3H-pyrroles, from benzamide precursors (Browne, Skelton, & White, 1981). These studies are essential for understanding the chemical behavior and potential transformations of benzamide and pyrrolidinyl compounds under various conditions.

Biological Activity and Therapeutic Potential

Compounds similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide have been explored for their biological activities, such as inhibition of human aldosterone synthase (CYP11B2), demonstrating potential therapeutic applications in treating conditions related to aldosterone synthase activity (Zimmer et al., 2011). Additionally, the design and synthesis of isotype-selective small molecule histone deacetylase (HDAC) inhibitors highlight the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-11-13-9-14(10-16(13)21)18-17(22)12-3-5-15(6-4-12)19-7-1-2-8-19/h1-8,13-14,16,20-21H,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCHTBOQDIGEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.